Cas no 1806443-14-0 (2-Iodo-4-(2-oxopropyl)mandelic acid)

2-Iodo-4-(2-oxopropyl)mandelic acid 化学的及び物理的性質
名前と識別子
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- 2-Iodo-4-(2-oxopropyl)mandelic acid
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- インチ: 1S/C11H11IO4/c1-6(13)4-7-2-3-8(9(12)5-7)10(14)11(15)16/h2-3,5,10,14H,4H2,1H3,(H,15,16)
- InChIKey: WEULDCRYHOPUSN-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C=CC=1C(C(=O)O)O)CC(C)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 279
- トポロジー分子極性表面積: 74.6
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-Iodo-4-(2-oxopropyl)mandelic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015025607-1g |
2-Iodo-4-(2-oxopropyl)mandelic acid |
1806443-14-0 | 97% | 1g |
1,490.00 USD | 2021-06-18 | |
Alichem | A015025607-500mg |
2-Iodo-4-(2-oxopropyl)mandelic acid |
1806443-14-0 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
Alichem | A015025607-250mg |
2-Iodo-4-(2-oxopropyl)mandelic acid |
1806443-14-0 | 97% | 250mg |
484.80 USD | 2021-06-18 |
2-Iodo-4-(2-oxopropyl)mandelic acid 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
9. Book reviews
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
2-Iodo-4-(2-oxopropyl)mandelic acidに関する追加情報
Comprehensive Analysis of 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS No. 1806443-14-0): Properties, Applications, and Industry Insights
In the rapidly evolving field of organic chemistry, 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS No. 1806443-14-0) has emerged as a compound of significant interest due to its unique structural features and versatile applications. This iodinated mandelic acid derivative combines a 2-oxopropyl group with a mandelic acid backbone, making it a valuable intermediate in pharmaceutical synthesis and material science. Researchers and industry professionals are increasingly exploring its potential, driven by the growing demand for high-purity specialty chemicals and custom synthesis solutions.
The molecular structure of 2-Iodo-4-(2-oxopropyl)mandelic acid features a chiral center, which is pivotal for its stereoselective applications. This characteristic aligns with current trends in asymmetric synthesis and chiral drug development, topics frequently searched in academic and industrial databases. The presence of both iodo and ketone functional groups enables diverse chemical transformations, including cross-coupling reactions and nucleophilic substitutions, making it a versatile building block for complex organic molecules.
From an industrial perspective, the compound's relevance is amplified by its role in API (Active Pharmaceutical Ingredient) synthesis. Pharmaceutical companies are actively investigating iodo-substituted compounds like this for their potential in developing targeted therapies, particularly in oncology and neurology. Recent patent filings and publications highlight its utility in creating protease inhibitors and enzyme modulators, addressing the industry's focus on precision medicine and personalized treatment options.
Quality control and analytical characterization of CAS 1806443-14-0 are critical aspects for end-users. Advanced techniques such as HPLC purity testing, mass spectrometry, and chiral chromatography are employed to ensure batch-to-batch consistency. These procedures resonate with laboratory professionals searching for analytical method validation protocols and reference standard preparation guidelines. The compound's stability under various storage conditions (typically recommended at 2-8°C in amber glass vials) is another frequently queried topic among procurement specialists.
Environmental and regulatory considerations surrounding halogenated compounds have prompted innovations in the synthesis of 2-Iodo-4-(2-oxopropyl)mandelic acid. Green chemistry approaches, including catalytic iodination and solvent-free reactions, are gaining traction as sustainable alternatives. This aligns with global industry trends toward eco-friendly chemical production and waste reduction strategies, topics that dominate environmental chemistry forums and regulatory compliance discussions.
The commercial landscape for 1806443-14-0 reflects the broader fine chemicals market dynamics. Suppliers are increasingly offering custom synthesis services and scale-up solutions to meet diverse research needs. Procurement specialists often search for bulk pricing information, lead times, and technical datasheets, emphasizing the need for transparent supply chain information. The compound's classification under research-use-only status ensures compliance with international trade regulations while supporting academic and industrial innovation.
Future research directions for 2-Iodo-4-(2-oxopropyl)mandelic acid may explore its potential in bioconjugation chemistry and prodrug design, areas experiencing exponential growth in pharmaceutical R&D. The compound's ability to serve as a radiopaque marker in medical imaging applications is another emerging area of investigation. These applications correspond with trending searches in medical chemistry and diagnostic agent development, positioning this compound at the intersection of multiple cutting-edge research fields.
For synthetic chemists working with iodo-substituted mandelic acids, understanding the compound's reaction kinetics and protection-deprotection strategies remains paramount. Online forums and academic platforms show consistent queries about selective deiodination methods and stereocontrol in subsequent transformations. These technical discussions underscore the compound's complexity and the need for specialized knowledge in handling air-sensitive intermediates and light-sensitive compounds.
In conclusion, 2-Iodo-4-(2-oxopropyl)mandelic acid (CAS 1806443-14-0) represents a multifaceted chemical entity with growing importance across scientific disciplines. Its applications span from medicinal chemistry to material science, reflecting the interdisciplinary nature of modern chemical research. As innovation continues in heterocyclic chemistry and organoiodine compounds, this compound will likely maintain its relevance in both academic and industrial settings, addressing the evolving needs of drug discovery programs and specialty chemical manufacturing.
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